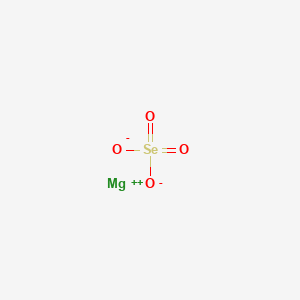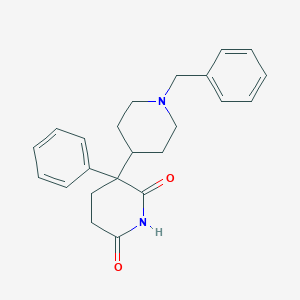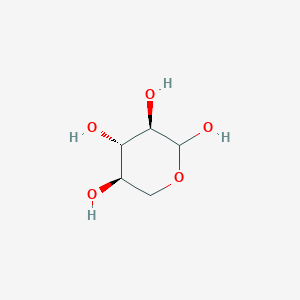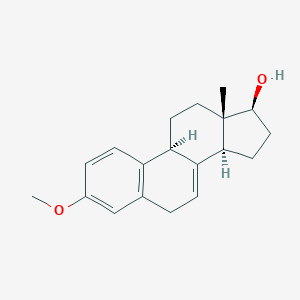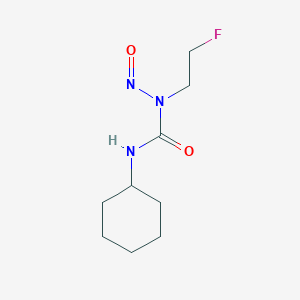
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea (CFENU) is a synthetic compound that belongs to the class of nitrosoureas. It has been widely used in scientific research as an anticancer agent due to its ability to inhibit DNA synthesis and induce cytotoxicity in cancer cells.
Wirkmechanismus
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea acts by forming DNA adducts, which inhibit DNA synthesis and induce apoptosis in cancer cells. The formation of DNA adducts is facilitated by the presence of the nitrosourea functional group in 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea, which reacts with the nucleophilic sites on DNA. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been shown to inhibit the activity of DNA repair enzymes, leading to increased DNA damage and cell death.
Biochemische Und Physiologische Effekte
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been found to have a low toxicity profile in animal models, indicating its potential as a safe chemotherapeutic agent. However, it has been reported to have some adverse effects on the central nervous system, such as seizures and ataxia. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been found to cause bone marrow suppression, leading to neutropenia and thrombocytopenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea is its ability to inhibit DNA synthesis in cancer cells, making it a potent anticancer agent. However, one of the limitations of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has a short half-life, which can limit its efficacy in some cases.
Zukünftige Richtungen
There are several future directions for 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea research. One area of interest is the development of more potent analogs of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea as a radiosensitizer in combination with radiation therapy. Additionally, the use of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted delivery systems for 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea could improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea involves the reaction of cyclohexyl isocyanate with 2-fluoroethyl nitrate in the presence of a catalyst such as triethylamine. The reaction yields 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea as a yellowish crystalline solid with a melting point of 93-95°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been tested in animal models of cancer, where it demonstrated significant tumor growth inhibition. Furthermore, 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
CAS-Nummer |
13908-93-5 |
|---|---|
Produktname |
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea |
Molekularformel |
C9H16FN3O2 |
Molekulargewicht |
217.24 g/mol |
IUPAC-Name |
3-cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16FN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
InChI-Schlüssel |
SIJUHDYJDHLNLY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCF)N=O |
Kanonische SMILES |
C1CCC(CC1)NC(=O)N(CCF)N=O |
Andere CAS-Nummern |
13908-93-5 |
Synonyme |
1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea FCNU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



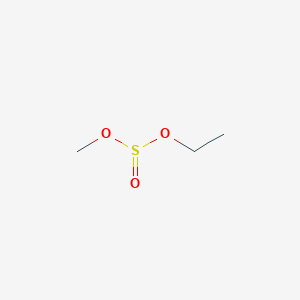
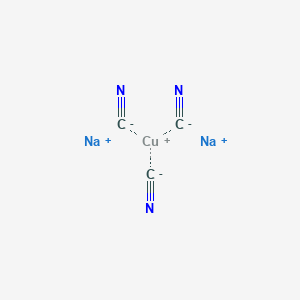
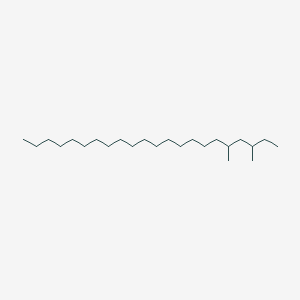
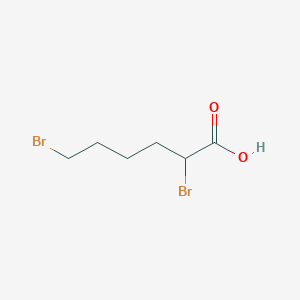
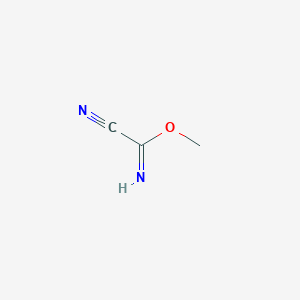
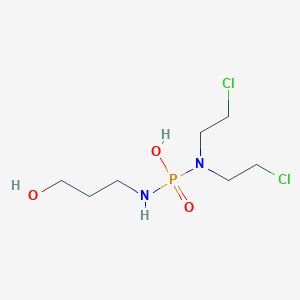

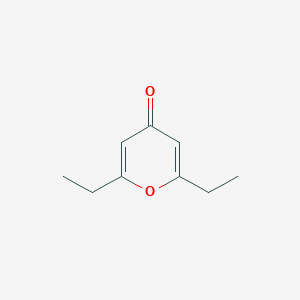
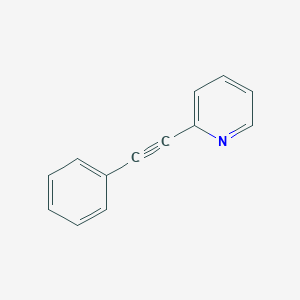
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
